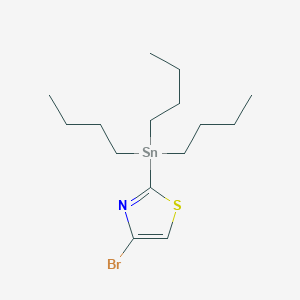

4-Bromo-2-(tributylstannyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis AnalysisThe synthesis of related compounds often involves palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which is a hallmark method for forming carbon-carbon bonds between organostannanes and organic halides (Bookser, 2000). This method highlights the utility of tributylstannyl derivatives in synthesizing heteroaryl compounds, providing a potential pathway for the synthesis of "4-Bromo-2-(tributylstannyl)thiazole."

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods and X-ray crystallography. For compounds containing the thiazole ring, NMR and IR spectroscopy are commonly used to elucidate structural details, including the positioning of substituents on the thiazole ring (Raj & Narayana, 2006).

Chemical Reactions and Properties

Compounds similar to "this compound" participate in various chemical reactions, including selective bromination, indicating the reactivity of the thiazole ring towards halogenation agents (Hariri et al., 1998). This reactivity can be leveraged in further functionalization of the thiazole ring.

Physical Properties Analysis

The physical properties of organotin compounds and brominated heterocycles are influenced by their molecular structure. While specific data on "this compound" is not available, related compounds exhibit properties such as solubility in common organic solvents and stability under standard conditions (Dunst & Knochel, 2011).

Chemical Properties Analysis

The chemical properties of "this compound" would likely include its participation in coupling reactions, given the presence of both a bromo substituent and a tributylstannyl group. Such compounds are known for their role in facilitating cross-coupling reactions, a cornerstone of modern synthetic organic chemistry (Hanamoto et al., 2004).

Scientific Research Applications

Synthesis of Heterocyclic Compounds : The compound 4-Bromo-2-(tributylstannyl)thiazole serves as a precursor in the synthesis of a wide range of heterocyclic compounds. For example, it can be involved in Stille cross-coupling reactions, which are pivotal in creating complex organic molecules with applications in medicinal chemistry and materials science. The versatility of this compound allows for the introduction of various functional groups, leading to the synthesis of biologically active molecules and novel organic materials (Bookser, 2000).

Development of Ionic Liquids : Thiazole derivatives, including those related to this compound, have been used in the development of organic ionic liquids (OILs). These OILs have shown potential in promoting chemical reactions such as the benzoin condensation, highlighting their utility as eco-friendly solvents and catalysts in organic synthesis (Davis & Forrester, 1999).

Antimicrobial Activity : Some derivatives synthesized from this compound have demonstrated antimicrobial properties. This is particularly relevant in the search for new therapeutic agents against resistant strains of bacteria and fungi. The ability to modify the thiazole core structure allows for the exploration of a wide range of biological activities, potentially leading to the development of new antimicrobial drugs (Ramadan, 2010).

Material Science : Thiazole derivatives, including those related to this compound, have found applications in material science, particularly in the synthesis of organic dyes and pigments. These compounds can impart desirable properties such as color stability and lightfastness to materials, making them valuable in the textile and printing industries (Tanaka et al., 1991).

Mechanism of Action

Target of Action

Organotin compounds like this are generally known for their wide range of biological activities, including antitumor, antifungal, and antibacterial effects .

Mode of Action

It’s known that organotin compounds often interact with biological targets through coordination to functional groups, such as sulfhydryl groups in proteins . This interaction can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Organotin compounds are known to interfere with various cellular processes, including protein synthesis, enzyme activity, and cell division .

Result of Action

Organotin compounds are known to have cytotoxic effects, which can lead to cell death .

Action Environment

The action, efficacy, and stability of 4-Bromo-2-(tributylstannyl)thiazole can be influenced by various environmental factors . These may include the pH of the environment, the presence of other compounds, and the temperature .

properties

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)-tributylstannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3HBrNS.Sn/c3*1-3-4-2;4-3-1-6-2-5-3;/h3*1,3-4H2,2H3;1H; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBBDCVVDIHDNRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453247 |

Source

|

| Record name | 4-Bromo-2-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

173978-98-8 |

Source

|

| Record name | 4-Bromo-2-(tributylstannyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B66819.png)

![3'-(Hydroxymethyl)[1,1'-biphenyl]-3-ol](/img/structure/B66831.png)